molecular formula C6H12O B1583634 4-Methyl-4-penten-1-OL CAS No. 22508-64-1

4-Methyl-4-penten-1-OL

Cat. No. B1583634
Key on ui cas rn: 22508-64-1
M. Wt: 100.16 g/mol
InChI Key: LOFHPLKGPULNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264518

Procedure details

4-Methyl-4-penten-1-ol (10.0 g, 0.10 mmol) is placed in 100 ml dry methylene chloride and cooled, with stirring and under nitrogen, in an acetone/dry ice bath to 0°. Triethylamine (42 ml, 0.30 mmol) is added all at once, followed by mesyl chloride (12 ml, 0.16 mmol) over a 15 min period. The mixture is stirred at 0° for 2 hr and then water is added, followed by stirring for 5 min. The mixture is worked up by extraction with water and the layers are separated. The aqueous phase is extracted with methylene chloride (2×); the organic layers are combined and washed with sat. NaHCO3, 2 N HCl, water and brine, dried over MgSO4, filtered and evaporated (not to dryness), giving 4-methyl-4-pentenyl methanesulfonate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:7])[CH2:3][CH2:4][CH2:5][OH:6].C(N(CC)CC)C.[S:15](Cl)([CH3:18])(=[O:17])=[O:16].O>C(Cl)Cl>[CH3:18][S:15]([O:6][CH2:5][CH2:4][CH2:3][C:2]([CH3:1])=[CH2:7])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CCCO)=C
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under nitrogen, in an acetone/dry ice bath to 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
by stirring for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is worked up by extraction with water
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride (2×)
WASH
Type
WASH
Details
washed with sat. NaHCO3, 2 N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (not to dryness),

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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